molecular formula C7H15Cl2N2O2P B1674421 Ifosfamide CAS No. 3778-73-2

Ifosfamide

Numéro de catalogue: B1674421
Numéro CAS: 3778-73-2
Poids moléculaire: 261.08 g/mol
Clé InChI: HOMGKSMUEGBAAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ifosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine class, used extensively in oncology research . As a prodrug, it requires hepatic activation by cytochrome P450 enzymes (particularly CYP2B6, CYP2C19, and CYP3A4) to form its active metabolites, including phosphoramide mustard and acrolein . The primary mechanism of action of these active metabolites is the induction of DNA cross-links, which disrupts DNA synthesis and replication, ultimately leading to apoptosis in susceptible cells . In a research context, this compound is a key compound for studying its cytotoxic effects in various cancer models. It has demonstrated research applications in germ cell testicular cancer, soft tissue sarcoma, osteosarcoma, Ewing sarcoma, bladder carcinoma, small cell and non-small cell lung cancer, cervical cancer, ovarian cancer, and lymphomas such as Hodgkin and non-Hodgkin lymphoma . A critical area of study involves managing its toxic metabolites; the metabolite acrolein is associated with hemorrhagic cystitis, which is commonly mitigated in research models with the protective agent mesna . Other research considerations include its dose-related toxicities, such as myelosuppression, neurotoxicity (encephalopathy), nephrotoxicity, and metabolic acidosis . This product is labeled For Research Use Only (RUO) . It is not intended for direct diagnostic, therapeutic, or personal use. All safety data sheets and handling protocols must be thoroughly reviewed prior to use.

Propriétés

IUPAC Name

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGKSMUEGBAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020760
Record name Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, 1.50e+01 g/L
Record name Ifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from anhyd ether, White crystalline powder

CAS No.

3778-73-2
Record name Ifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3778-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifosfamide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ifosfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ifosfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ifosfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM20QQM95Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39-41 °C, 39 - 41 °C
Record name Ifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Méthodes De Préparation

Aminopropanol-Based Synthesis

The most widely implemented industrial method, described in CN100526322C , involves a four-step sequence starting with aminopropanol:

  • Ring-Closure Reaction :
    Aminopropanol reacts with phosphorus oxychloride at –40°C to 25°C for 4–40 hours to form phosphoryl chloride. Triethylamine neutralizes HCl, accelerating the reaction.
    $$
    \text{C}3\text{H}9\text{NO} + \text{POCl}3 \rightarrow \text{C}3\text{H}6\text{ClNO}2\text{P} + \text{HCl} \quad \text{(Triethylamine catalysis)}
    $$
    Optimized conditions (–5°C to 25°C , 2–8 hours ) achieve 95% conversion .

  • Substitution with Chloroethylamine Hydrochloride :
    Chloroethylamine hydrochloride substitutes at the phosphoryl chloride site, yielding phosphamide. Reaction at –5°C to 25°C for 3–5 hours minimizes side products.

  • Chloroacetyl Chloride Substitution :
    Intermediate phosphamide reacts with chloroacetyl chloride at –5°C to 20°C for 5–10 hours , forming 3-(2-chloracetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide .

  • Reduction with Alkali Metal Hydrides :
    Sodium borohydride or potassium borohydride reduces the intermediate to this compound. Under –5°C to 10°C for 10–20 hours , this step achieves 35% overall yield .

Table 1: Reaction Conditions and Yields for Aminopropanol Route

Step Reactants Temperature (°C) Time (h) Yield (%)
1 Aminopropanol + POCl₃ –5 to 25 2–8 95
2 Phosphoryl chloride + C₂H₅Cl₂N·HCl –5 to 25 3–5 85
3 Phosphamide + ClCH₂COCl –5 to 20 5–10 57
4 Intermediate + NaBH₄ –5 to 10 10–20 35

Alternative Synthetic Approaches

While less common, routes starting from bis(2-chloroethyl)amine or pre-formed oxazaphosphorine scaffolds have been explored. These methods often require harsher conditions (e.g., 80°C , 48 hours ) and result in lower yields (18–22% ).

Optimization of Reaction Conditions

Temperature and Catalysis

Lower temperatures (–5°C to 10°C ) in reduction steps suppress byproducts like chloroacetaldehyde , a neurotoxic metabolite. Triethylamine catalysis in substitution reactions enhances reaction rates by 40% .

Solvent Systems

Polar aprotic solvents (e.g., tetrahydrofuran) improve intermediate solubility, while dichloromethane facilitates easier workup.

Crystallization and Purification Techniques

The US4882452 patent details a crystallization process to enhance this compound’s physicochemical stability:

  • Solvent Mixture : Diethyl ether or diisopropyl ether with methanol/ethanol (1:1 to 1:200 ratio ).
  • Seeding : Introduction of pure this compound crystals at –20°C to 25°C initiates controlled crystallization.
  • Cooling Profile : Gradual cooling to 0°C to –5°C over 8–48 hours ensures uniform crystal growth.

Table 2: Crystallization Parameters and Outcomes

Parameter Optimal Range Resultant Crystal Properties
Solvent ratio (ether:alcohol) 1:1 to 1:200 Particle size: 150–550 μm
Seeding temperature –20°C to 25°C Length:width ratio = 3.5:1 to 8:1
Cooling duration 8–48 hours Relative standard deviation ≤ 1.4%

Analytical Characterization

  • Melting Point : 39–41°C (pure compound).
  • Chromatography :
    • TLC (silica gel G, CH₂Cl₂:MeOH = 10:1): Rₕ = 0.48.
    • HPLC purity ≥ 99.5% for pharmaceutical-grade material.

Industrial-Scale Production Considerations

  • Batch vs. Continuous Processing : Semi-batch reactors dominate due to exothermic reactions requiring precise thermal control.
  • Waste Management : Phosphorus-containing byproducts are neutralized with lime, reducing environmental impact.

Applications De Recherche Scientifique

FDA-Approved Indications

Ifosfamide is utilized in several FDA-approved settings:

  • Germ Cell Tumors : Administered at a dose of 1.2 g/m²/day for 5 days in combination with mesna, it has shown complete remission rates of 21% to 26% when paired with cisplatin or etoposide .
  • Soft Tissue Sarcomas : Combination therapy with this compound and mesna yields objective response rates around 40% as induction therapy .
  • Lymphomas : It serves as salvage therapy in non-Hodgkin lymphoma and is part of the RICE regimen for relapsed Hodgkin lymphoma .
  • Ovarian Cancer : Particularly in platinum-resistant cases, this compound has demonstrated response rates exceeding 40% when combined with other agents .

Off-Label Uses

This compound's versatility extends to several off-label applications:

  • Ewing Sarcoma : High-dose this compound has been shown to extend survival compared to other regimens like topotecan .
  • Cervical Cancer : Administered alongside mesna at 1500 mg/m²/day, response rates range from 18% to 45% when combined with paclitaxel and cisplatin .
  • Bladder Carcinoma : Utilized for advanced bladder cancer cases .
  • Lung Cancer : More beneficial than standard regimens as maintenance or consolidation therapy for both small-cell and non-small-cell lung cancer .

Delayed Encephalopathy

A notable case involved a 19-year-old female patient with Hodgkin lymphoma who developed neurotoxicity 16 days post-ifosfamide infusion. She recovered rapidly after treatment with methylene blue, highlighting the importance of recognizing delayed effects of this compound .

Acute Kidney Injury

Another case study documented a 44-year-old woman with leiomyosarcoma who experienced acute kidney injury following this compound treatment. This case emphasizes the need for monitoring renal function during therapy .

Comparative Efficacy Data

Cancer TypeTreatment RegimenResponse Rate
Germ Cell TumorsThis compound + Mesna + Cisplatin21% - 26%
Soft Tissue SarcomasThis compound + Mesna~40%
Ewing SarcomaHigh-dose this compoundImproved survival
Cervical CancerThis compound + Mesna + Paclitaxel + Cisplatin18% - 45%
Bladder CarcinomaThis compound (advanced cases)Variable

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cyclophosphamide

Parameter Cyclophosphamide Ifosfamide
Structure Structural isomer Structural isomer
Metabolic Activation CYP2B6, CYP3A4 CYP3A4, CYP2B6
Key Metabolites Phosphoramide mustard This compound mustard
Toxicity Profile Leukopenia (dose-limiting) Neurotoxicity (dose-limiting)
Urotoxicity Risk Moderate (requires mesna) High (requires mesna)
Clinical Use Lymphomas, autoimmune diseases STS, testicular cancer
  • Mechanistic Differences : Both require metabolic activation, but this compound undergoes greater dechloroethylation , producing neurotoxic metabolites like chloroacetaldehyde . Cyclophosphamide generates more acrolein , increasing urotoxicity risk .
  • Efficacy : In metastatic breast cancer, this compound achieves a 28% response rate in pretreated patients, comparable to cyclophosphamide in combination regimens (e.g., IMF vs. CMF) . In testicular cancer, this compound is a cornerstone of salvage therapy, showing synergy with cisplatin and etoposide .
  • Resistance: Preclinical studies suggest non-cross-resistance between the two agents, with this compound active in cyclophosphamide-refractory tumors .

Evofosfamide (TH-302)

Evofosfamide is a hypoxia-activated prodrug releasing bromo-isophosphoramide mustard (Br-IPM) in low-oxygen tumor microenvironments .

Parameter Evofosfamide This compound
Activation Mechanism Hypoxia-dependent Hepatic CYP450
Key Metabolite Br-IPM This compound mustard
Toxicity Profile Myelosuppression Neurotoxicity, nephrotoxicity
Clinical Stage Phase III trials FDA-approved
  • Preclinical Efficacy: In H460 NSCLC xenografts, evofosfamide (50 mg/kg) achieved superior tumor growth inhibition vs. This compound (120 mg/kg) at equivalent hematotoxicity levels .
  • Safety : Evofosfamide avoids neurotoxicity but shares myelosuppressive effects with this compound .

Trofosfamide

Trofosfamide, another oral alkylating agent, shares structural similarities but differs pharmacokinetically:

  • Metabolism : Less dependent on hepatic activation, enabling use in patients with liver dysfunction .
  • Efficacy: Limited data in STS, but activity observed in combination regimens for ovarian cancer .

Key Research Findings

  • Metabolic Variability : this compound clearance in pediatric patients is 30% higher than in adults, correlating with increased dechloroethylation and neurotoxicity risk .
  • Encephalopathy Mechanism : Metabolites like S-carboxymethylcysteine (SCMC) activate AMPA/kainate receptors, inducing neuronal acidification and neurotoxicity .
  • Combination Therapy : In advanced STS, this compound combined with sorafenib (VEGFR inhibitor) showed a 35% clinical benefit rate with manageable toxicity .

Clinical Implications

  • Second-Line Use : this compound achieves 5–8% response rates in anthracycline-refractory STS, comparable to trabectedin but with distinct toxicity profiles .
  • Dose Optimization : High-dose regimens (e.g., 12 g/m²/cycle) improve response rates but require aggressive hydration and mesna co-administration .

Activité Biologique

Ifosfamide is a nitrogen mustard alkylating agent used primarily in the treatment of various cancers, including sarcomas and lymphomas. As a prodrug, it requires metabolic activation to exert its therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, gene expression alterations, and clinical efficacy based on diverse research findings.

This compound acts primarily through DNA alkylation , leading to the formation of cross-links that inhibit DNA replication and transcription. The active metabolite, isophosphoramide mustard, predominantly interacts with the N-7 position of guanine residues in DNA, causing both intra- and inter-strand cross-links. This mechanism ultimately leads to cell death, particularly in rapidly dividing cancer cells .

Metabolism and Pharmacokinetics

The metabolism of this compound involves several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C8, CYP2C9, and CYP3A4. In vitro studies using human hepatocyte cultures have demonstrated that these enzymes catalyze the 4-hydroxylation of this compound, which is crucial for its activation . Notably, rifampin has been identified as a potent inducer of this compound metabolism, enhancing its pharmacokinetic profile in patients .

Gene Expression Changes Induced by this compound

Research has shown that this compound administration significantly alters gene expression in liver and kidney tissues. A study identified 2,672 differentially expressed genes (DEGs) in the liver after treatment with 100 mg/kg body weight per day. Of these, 1,283 genes were upregulated while 1,389 were downregulated. In the kidneys, 401 DEGs were observed with a similar trend of downregulation predominating . These changes indicate potential toxicity and organ-specific responses to this compound.

Table 1: Differential Gene Expression Induced by this compound

OrganDose (mg/kg)Upregulated GenesDownregulated GenesTotal DEGs
Liver100128313892672
Kidney100149252401

Clinical Efficacy: Case Studies and Trials

This compound has been evaluated in numerous clinical settings. A notable phase II trial assessed the efficacy of this compound combined with lenvatinib and etoposide in children with high-grade osteosarcoma. Results indicated improved outcomes compared to this compound alone . Similarly, another study reported a progression-free rate (PFR) of 66% at three months for patients treated with sorafenib plus this compound for advanced soft tissue sarcoma .

Case Study: Efficacy in Small Cell Lung Cancer (SCLC)

This compound monotherapy has shown a response rate of approximately 42% in SCLC patients. However, a recent phase II study indicated that its efficacy diminishes in heavily pre-treated populations, leading to an early termination due to futility . This underscores the importance of considering prior treatment history when evaluating therapeutic options.

Toxicity Profile

While effective, this compound is associated with various toxicities. Common adverse effects include myelosuppression, neurotoxicity (notably encephalopathy), and renal toxicity. The alteration of gene expression related to immune cell localization and organ development suggests that careful monitoring is required during treatment to mitigate these risks .

Q & A

Q. How are zebrafish models used to study this compound's environmental impact and genomic toxicity?

  • Answer: Zebrafish larvae exposed to 1–100 µg/L this compound for 7 days undergo RNA-seq to assess dysregulated miRNAs (e.g., miR-297) and DNA repair pathways. Comparative analysis with in vitro human hepatocyte models validates conserved toxicity mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ifosfamide
Reactant of Route 2
Ifosfamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.